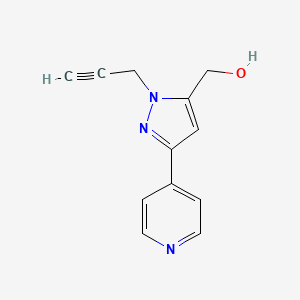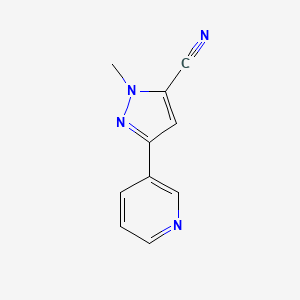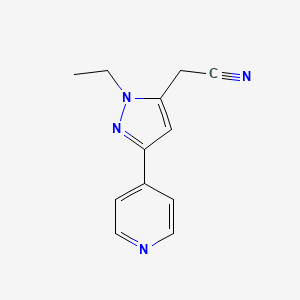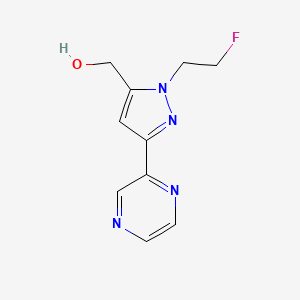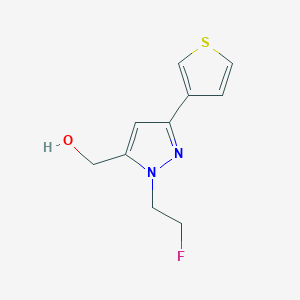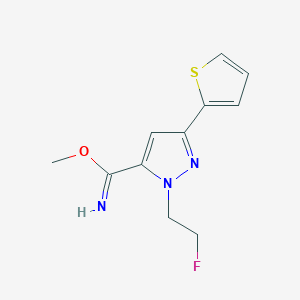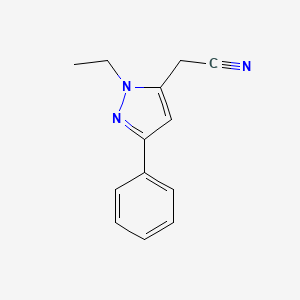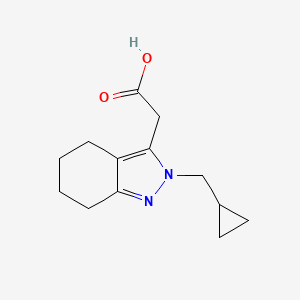
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid, also known as CPMTA, is a cyclic compound of indazole and acetic acid. It is a white, crystalline solid with a melting point of 175-176°C. CPMTA is a versatile compound with a wide range of applications in scientific research and in the laboratory.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The study by Polo et al. (2016) explores microwave-assisted synthesis as a green and efficient method for preparing tetrahydroindazole derivatives, demonstrating the potential for rapid and eco-friendly synthesis routes for compounds with structural similarities to the queried compound Polo et al., 2016.
Stereoselective Synthesis of Derivatives : Research by Gautam et al. (2018) discusses the acid-catalyzed stereoselective synthesis of new indazolyl-thiazole derivatives, highlighting the versatility of indazole compounds in forming diverse biologically active structures Gautam et al., 2018.
Potential Biological Activities
Antioxidant Properties : The work of Polo et al. (2016) also evaluated the in vitro antioxidant activity of synthesized tetrahydroindazole derivatives, indicating the potential of such compounds in oxidative stress-related research Polo et al., 2016.
Antimicrobial Activities : A study by Ghelani et al. (2017) on indazole bearing oxadiazole derivatives revealed their antimicrobial potential, suggesting that structural analogs of the queried compound could have applications in combating microbial infections Ghelani et al., 2017.
properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJQULGNDZVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CC(=O)O)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





